

Application Note: Quantification of Estriol Succinate in Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Estriol succinate*

Cat. No.: *B1197892*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of estriol in human plasma. As **estriol succinate** is rapidly and completely hydrolyzed to estriol in vivo, this method is suitable for pharmacokinetic studies of **estriol succinate**. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Estriol succinate is an estrogen medication that is a prodrug of estriol. Following administration, it is rapidly metabolized into estriol, the active form of the hormone. Accurate measurement of estriol concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic studies of **estriol succinate**. While immunoassays have traditionally been used for hormone analysis, they can suffer from a lack of specificity due to cross-reactivity with other steroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the quantification of small molecules in complex biological matrices.[1][3]

This application note describes a validated LC-MS/MS method for the determination of estriol in human plasma, providing the necessary detail for implementation in a research or clinical laboratory setting.

Experimental

Materials and Reagents

- Estriol and Estriol-d3 (internal standard) reference standards were obtained from a certified supplier.
- HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE) were purchased.
- Formic acid and ammonium fluoride were of analytical grade.
- Human plasma (K2-EDTA) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)
Flow Rate	0.4 mL/min
Gradient	30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Injection Volume	10 μ L
Column Temperature	40 $^{\circ}$ C

Table 1: Liquid Chromatography Parameters

Mass Spectrometry Conditions

The mass spectrometer was operated in negative ionization mode using multiple reaction monitoring (MRM). The optimized MRM transitions are listed in Table 2.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Estriol	287.2	145.1	150	-35
Estriol-d3 (IS)	300.2	147.1	150	-35

Table 2: Mass Spectrometry Parameters

Sample Preparation

A liquid-liquid extraction (LLE) procedure was employed for sample preparation.

Workflow Diagram:

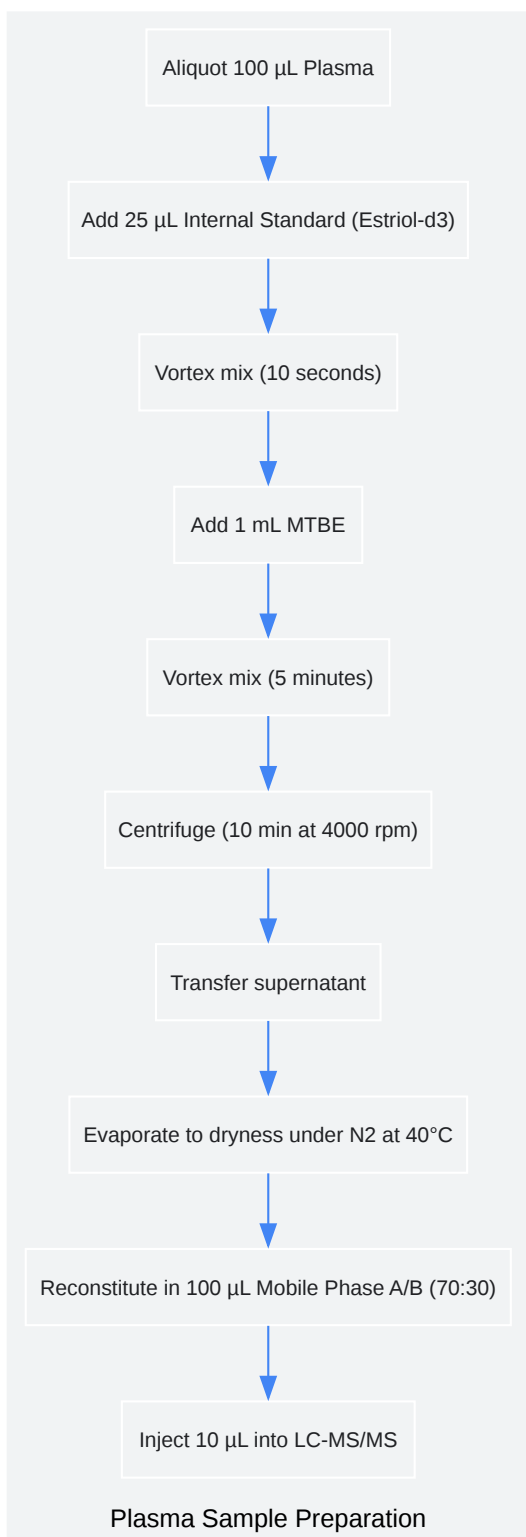


Figure 1: Sample Preparation Workflow

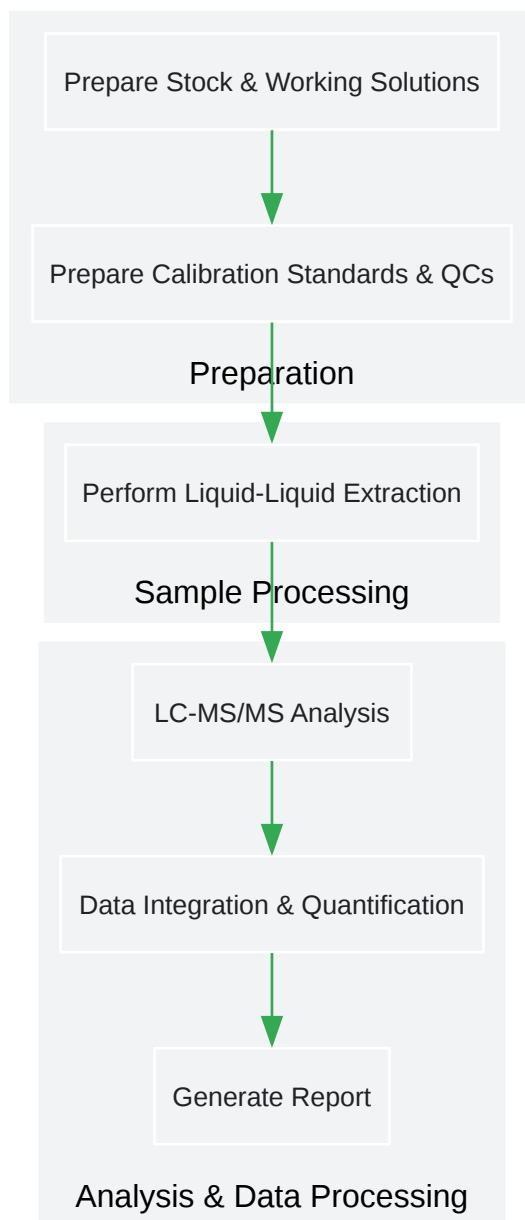


Figure 2: Overall Analytical Protocol

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References

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- 2. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
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